Ethyl 4-oxo-4H-pyran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

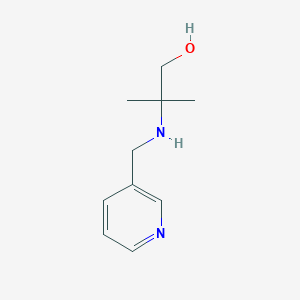

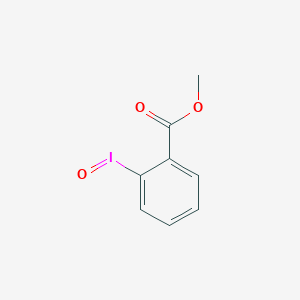

“Ethyl 4-oxo-4H-pyran-2-carboxylate” is a chemical compound with the molecular formula C8H8O4 . It is also known by other names such as “ETHYL 4-OXOPYRAN-2-CARBOXYLATE” and "4H-Pyran-2-carboxylic acid, 4-oxo-, ethyl ester" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is "InChI=1S/C8H8O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h3-5H,2H2,1H3" . The Canonical SMILES representation is "CCOC(=O)C1=CC(=O)C=CO1" .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 168.15 g/mol . It has a computed XLogP3-AA value of 0.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 52.6 Ų . The compound is a solid at room temperature .

Scientific Research Applications

Chemical Recycling of Poly(ethylene terephthalate)

Recent research has explored the chemical recycling of poly(ethylene terephthalate) (PET), using hydrolysis in alkaline or acidic environments to recover pure terephthalic acid monomer for repolymerization. This process contributes to the conservation of raw petrochemical products and energy. Additionally, glycolysis of PET produces oligomers that can be used as raw materials for producing unsaturated polyester resins or methacrylated oligoesters, further emphasizing the potential of chemical recycling in addressing solid waste problems and promoting material reuse (Karayannidis & Achilias, 2007).

Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones)

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, key precursors for the medicinal and pharmaceutical industries, has been significantly advanced through the use of hybrid catalysts. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, highlighting the broad applicability and synthetic versatility of these compounds in drug development (Parmar, Vala, & Patel, 2023).

Analytical Methods for Antioxidant Activity Determination

The importance of antioxidants across various fields, from food engineering to medicine, has led to the development of numerous tests to determine antioxidant activity. These tests, based on the transfer of hydrogen atoms or electrons, rely on spectrophotometry to monitor the reactions. This research underscores the critical role of antioxidants in health and the need for accurate methods to assess their presence and activity in complex samples (Munteanu & Apetrei, 2021).

Thermoelectric Performance Enhancement in PEDOT:PSS

The enhancement of the thermoelectric (TE) performance of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) has been a focus of recent research. Various treatment methods, including the use of polar organic solvents and non-ionic surfactant polymers, have been developed to improve its TE performance, demonstrating the potential of PEDOT:PSS in organic TE materials and the importance of advancing organic electronic materials (Zhu et al., 2017).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Ethyl 4-oxo-4H-pyran-2-carboxylate are currently unknown . Understanding these pathways and their downstream effects can provide insights into the compound’s mechanism of action and potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

properties

IUPAC Name |

ethyl 4-oxopyran-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLYKYFIFFAKJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497315 |

Source

|

| Record name | Ethyl 4-oxo-4H-pyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1551-45-7 |

Source

|

| Record name | Ethyl 4-oxo-4H-pyran-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1551-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxo-4H-pyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)

![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)

![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)

![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)

![N-[3-(allyloxy)benzyl]-N-methylamine](/img/structure/B183795.png)

![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B183797.png)